Dehydroaglaiastatin

Description

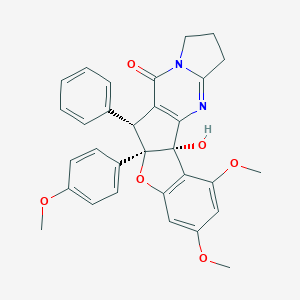

Structure

3D Structure

Properties

IUPAC Name |

(2S,10R,11R)-2-hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O6/c1-36-20-13-11-19(12-14-20)31-26(18-8-5-4-6-9-18)25-28(32-24-10-7-15-33(24)29(25)34)30(31,35)27-22(38-3)16-21(37-2)17-23(27)39-31/h4-6,8-9,11-14,16-17,26,35H,7,10,15H2,1-3H3/t26-,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIPQJTZJGUXND-JZRGNDHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Precursor Derivation of Flavaglines

Elucidation of Proposed Biosynthetic Routes to the Flavagline Skeleton

The foundational structure of flavaglines is believed to arise from a cycloaddition reaction between a flavonoid nucleus and a cinnamic acid moiety. nih.govresearchgate.net This proposed biosynthetic pathway, though not yet experimentally proven, is strongly supported by the co-existence of these precursor molecules in Aglaia species and by biogenetic correlations. nih.gov This core reaction generates the characteristic flavolignan skeleton. nih.gov

Based on these biosynthetic considerations, the diverse family of flavaglines, numbering over 148 known derivatives, can be categorized into three principal skeletal types. nih.govresearchgate.netresearchgate.net Dehydroaglaiastatin belongs to the cyclopenta[b]benzofuran group. The structural variety within these groups is further enhanced by different substitution patterns on the aromatic rings and the stereochemistry of the central cyclopentane (B165970) ring. nih.govresearchgate.netresearchgate.net

| Skeletal Type | Core Structure Name | Number of Known Derivatives |

|---|---|---|

| Type 1 | Cyclopenta[b]benzofurans | 77 |

| Type 2 | Cyclopenta[bc]benzopyrans | 61 |

| Type 3 | Benzo[b]oxepines | 10 |

Role of Flavonoid and Cinnamic Acid Moieties in this compound Biosynthesis

The biosynthesis of the flavagline framework is fundamentally a combination of two key metabolic products: a flavonoid and a cinnamic acid. nih.gov These precursors themselves originate from the well-established phenylpropanoid pathway. researchgate.netnih.gov In this initial pathway, the amino acid phenylalanine is converted into p-coumaroyl-CoA. researchgate.netmdpi.com This molecule then serves as a crucial branching point, acting as a precursor for the synthesis of the various flavonoids and cinnamic acid derivatives that are ultimately used to build the flavagline skeleton. researchgate.netnih.gov

The proposed key step is a cycloaddition that links the flavonoid and cinnamic acid units. nih.gov It is suggested that a cyclopenta[bc]benzopyran skeleton may serve as a key biosynthetic intermediate, which can then rearrange to form the other structural types. nih.gov With a central role for cinnamic acid in this process, rocagloic acid is considered a significant biosynthetic precursor. nih.govnih.govresearchgate.net From rocagloic acid, various types of cyclopentabenzofuran flavaglines, such as the aglafoline- and rocaglamide-types, can be derived. nih.govresearchgate.net Other derivatives, like those of the rocaglaol-type, are thought to be formed through a subsequent decarboxylation event. nih.govresearchgate.net

| Precursor Molecule | Metabolic Pathway | Role in Flavagline Biosynthesis |

|---|---|---|

| Phenylalanine | Phenylpropanoid Pathway | Primary starting material for both flavonoid and cinnamic acid moieties. researchgate.netnih.gov |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Key intermediate; direct precursor to flavonoid and cinnamic acid building blocks. researchgate.netmdpi.com |

| Flavonoid Nucleus | Flavonoid Biosynthesis | Forms one of the main structural components of the flavagline skeleton. nih.govresearchgate.net |

| Cinnamic Acid Moiety | Phenylpropanoid Pathway | Reacts with the flavonoid nucleus in a cycloaddition to form the core structure. nih.govresearchgate.net |

| Rocagloic Acid | Flavagline Biosynthesis | A key precursor derived from cinnamic acid, leading to various flavagline subtypes. nih.govnih.govresearchgate.net |

Investigation of Putrescine-Derived Building Blocks in Flavagline Formation

A significant feature of many flavaglines, including this compound, is the incorporation of nitrogen. Research indicates that these nitrogen atoms are introduced via putrescine-derived bisamides. nih.govresearchgate.netresearchgate.net Putrescine is a simple polyamine that acts as a precursor for these bisamide building blocks. beilstein-journals.org

These building blocks can exist in two forms: as open-chained bisamides or as cyclic 2-aminopyrrolidines. nih.govbeilstein-journals.org It is believed that the cyclic forms are created in plants through the enzymatic cyclization of their open-chain counterparts. beilstein-journals.org These bisamide units then undergo a cycloaddition reaction with a co-occurring flavanol to form the highly bioactive flavaglines. beilstein-journals.org The incorporation of these nitrogen-containing units is responsible for the formation of specific subgroups, such as the pyrimidinone flavaglines. nih.govresearchgate.net this compound possesses a cyclopentapyrimidinone subunit, highlighting the importance of these putrescine-derived precursors in its biosynthesis. nih.govsci-hub.se

| Building Block | Origin | Function |

|---|---|---|

| Putrescine | Polyamine Metabolism | The primary source for the nitrogen-containing bisamide moieties. beilstein-journals.org |

| Open-Chained Bisamides | Derived from Putrescine | A form of the nitrogen-containing building block that can be incorporated into flavaglines. nih.govbeilstein-journals.org |

| Cyclic 2-Aminopyrrolidines | Derived from Putrescine (via cyclization of open-chain bisamides) | A common cyclic form of the building block used in flavagline formation. nih.govbeilstein-journals.org |

Synthetic Methodologies and Chemical Derivatization of Dehydroaglaiastatin

Total Synthesis Approaches to Flavagline Scaffolds

The total synthesis of flavaglines, including scaffolds related to dehydroaglaiastatin, presents a formidable challenge due to the densely functionalized and stereochemically rich cyclopentabenzofuran core. researchgate.net Researchers have developed several elegant strategies to construct this tricyclic system, often involving biomimetic approaches that mimic the proposed biosynthetic pathways. nih.govacs.org

One notable strategy involves a biomimetic kinetic resolution of an aglain ketone intermediate. nih.govacs.org This approach has been successfully employed in the enantioselective synthesis of (+)-aglaiastatin, a close structural relative of this compound. nih.govacs.org The synthesis commences with a base-mediated ketol rearrangement of an aglain precursor to form a keto-rocaglate intermediate. This is followed by an ester-amide exchange to introduce the side chain. Subsequent acidic hydrolysis and heating with ammonium (B1175870) acetate (B1210297) facilitates the formation of the pyrimidinone ring present in aglaiastatin. nih.govacs.org

The key to the enantioselectivity of this synthesis lies in the kinetic resolution of a racemic bridged aglain ketone using an enantioselective transfer hydrogenation reaction catalyzed by a Rh(III) complex. nih.govacs.org This step allows for the separation of enantiomers, leading to the synthesis of enantiomerically pure flavagline natural products. nih.govacs.org

The first total synthesis of (±)-aglaiastatin was accomplished via a strategy that involved the construction of the pyrrolopyrimidinone ring through a simultaneous nucleophilic attack of a nitrogen unit at a carbonyl group and an acyl iminium ion. rsc.org While not directly targeting this compound, these total synthesis approaches to aglaiastatin establish a robust framework for accessing the core structure, which can then be further modified to yield dehydro-derivatives.

A biomimetic approach utilizing the photogeneration of oxidopyryliums from 3-hydroxyflavones has also been developed for the synthesis of the rocaglamide (B1679497) core. nih.govflintbox.com This photocycloaddition strategy provides a convergent and efficient route to the cyclopenta[b]benzofuran skeleton. nih.govflintbox.com

Table 1: Key Synthetic Approaches to Flavagline Scaffolds

| Synthetic Strategy | Key Reaction(s) | Target Molecule(s) | Reference(s) |

|---|---|---|---|

| Biomimetic Kinetic Resolution | Enantioselective transfer hydrogenation, Ketol rearrangement | (+)-Aglaiastatin, (−)-Aglaroxin C | nih.govacs.org |

| Racemic Synthesis | Pyrrolopyrimidinone construction via acyl iminium ion | (±)-Aglaiastatin | rsc.org |

Semisynthetic Transformations and Formation During Purification Processes

This compound and its derivatives can be accessed through the semisynthetic modification of related natural products. A direct and efficient method for the synthesis of this compound analogues involves the dehydrogenation of the corresponding dihydro-precursors. For instance, (−)-Aglaroxin C, a this compound derivative, has been synthesized by the dehydrogenation of (+)-aglaiastatin using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govacs.org This reaction proceeds in good yield and demonstrates a straightforward chemical transformation to access the dehydro-core. nih.govacs.org

Interestingly, this compound has also been reported to form as an artifact during the purification of other flavaglines. nih.gov For example, the isolation of a related natural product from Aglaia gracilis led to the formation of this compound during preparative thin-layer chromatography (TLC). nih.gov This suggests that some flavaglines may be unstable under certain purification conditions, leading to the formation of their dehydro-counterparts. nih.gov This observation highlights the importance of careful handling and purification of these natural products to avoid unintended chemical transformations.

The proposed biosynthesis of flavaglines is thought to proceed through a dehydroaglain intermediate, suggesting that the dehydro-scaffold is a naturally relevant structure. nih.gov

Design and Synthesis of this compound Analogues

The development of novel analogues of this compound is a key area of research aimed at exploring the structure-activity relationships (SAR) of this class of compounds and optimizing their biological profiles. Synthetic efforts are primarily focused on the modification of the cyclopentabenzofuran core and the introduction of diverse substituents and side chains.

Modifications to the central cyclopentabenzofuran core of flavaglines can have a significant impact on their biological activity. While specific examples of core modifications on this compound itself are limited in the literature, the extensive work on related rocaglamides provides a roadmap for potential synthetic strategies. These strategies often involve altering the substitution pattern on the aromatic rings or modifying the stereochemistry of the cyclopentane (B165970) ring. nih.gov

For instance, the aromatic rings of the flavagline scaffold can be modified to introduce different functional groups, such as halogens, which can influence the compound's metabolic stability and electronic properties. acs.org The synthesis of halogenated rocaglate derivatives has been achieved through multi-step sequences starting from substituted acetophenones. acs.org These approaches could potentially be adapted for the synthesis of this compound analogues with modified aromatic rings.

The introduction of novel substituents and side chains, particularly at the C-2 position of the cyclopentabenzofuran ring, is a common strategy for diversifying the flavagline library. researchgate.net A variety of rocaglamide analogues with different amide and hydroxamate functionalities at this position have been synthesized and evaluated for their biological activity. researchgate.net

The synthesis of these analogues typically involves the hydrolysis of a methyl ester precursor to the corresponding carboxylic acid, followed by coupling with a desired amine or hydroxylamine. researchgate.net For example, a hydroxamate derivative of a rocaglamide was synthesized by coupling the rocagloic acid with N-methylhydroxylamine using standard peptide coupling reagents like EDCI and HOBt. researchgate.net This methodology could be readily applied to a this compound precursor bearing a carboxylic acid functionality to generate a library of novel analogues with diverse side chains.

The exploration of different side chains allows for the fine-tuning of the molecule's properties, such as its potency and selectivity. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Aglaiastatin | |

| (−)-Aglaroxin C | |

| Rocaglamide | |

| (+)-Aglaiastatin |

Molecular and Cellular Mechanisms of Dehydroaglaiastatin S Biological Activities

Mechanistic Basis of Antiproliferative and Anticancer Action

The anticancer properties of Dehydroaglaiastatin and related flavaglines are a central focus of research. These compounds display remarkable potency, often at nanomolar concentrations, against various cancer cell lines while showing significantly less toxicity to normal cells. researchgate.net The underlying mechanisms are multifaceted, involving the disruption of protein production, specific molecular targeting, modulation of key signaling pathways, and the induction of programmed cell death and cell cycle arrest.

A primary and well-established effect of flavaglines, including this compound, is the potent inhibition of protein synthesis. nih.gov This disruption of translation is a cornerstone of their antiproliferative activity. researchgate.net Protein synthesis is a fundamental process required for cell growth and proliferation; its inhibition effectively halts the production of proteins essential for cancer cell survival and expansion. nih.govnih.gov The maintenance of skeletal muscle mass, for instance, relies on a dynamic balance between protein synthesis and degradation, and a reduction in synthesis leads to atrophy. nih.gov In the context of cancer, where proliferation is uncontrolled, shutting down the protein production machinery is a powerful therapeutic strategy. The inhibition is not general but shows selectivity, particularly affecting the translation of mRNAs that encode for regulatory proteins often implicated in cancer. patsnap.complos.org

The specific molecular target responsible for the inhibition of protein synthesis by flavaglines is the eukaryotic translation initiation factor 4A (eIF4A). nih.govpatsnap.com eIF4A is an ATP-dependent RNA helicase that is a crucial component of the eIF4F complex, which also includes eIF4E and eIF4G. patsnap.comresearchgate.net The function of eIF4A is to unwind the complex secondary structures in the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs), a necessary step for the ribosome to bind and initiate translation. patsnap.comresearchgate.net

This compound and other rocaglates function by binding to eIF4A and clamping it onto specific polypurine sequences within the mRNA. This action stabilizes the eIF4A-RNA interaction, effectively "locking" the helicase in an inactive state and preventing it from scanning along the mRNA. patsnap.com This mode of inhibition is particularly effective against mRNAs with long, structured 5' UTRs, which coincidentally often encode oncoproteins and other proteins vital for cancer cell proliferation and survival. patsnap.complos.org This selective inhibition of oncogene translation contributes to the compound's potent and specific anticancer effects. patsnap.com

Table 1: Key Factors in this compound's Interaction with Protein Synthesis

| Factor | Role in Normal Protein Synthesis | Effect of this compound/Rocaglates |

|---|---|---|

| eIF4A | An ATP-dependent RNA helicase that unwinds 5' UTRs of mRNA to allow ribosome binding. patsnap.com | Binds to eIF4A, stabilizing its interaction with RNA and inhibiting its helicase activity. nih.govpatsnap.com |

| eIF4F Complex | A protein complex (including eIF4A, eIF4E, eIF4G) that recruits ribosomes to mRNA. patsnap.com | Activity of the complex is disrupted due to the inhibition of the eIF4A subunit. patsnap.com |

| Structured 5' UTRs | Regions of mRNA that require eIF4A helicase activity to be unwound before translation can begin. patsnap.com | Translation of mRNAs with these features (often encoding oncoproteins) is selectively inhibited. patsnap.com |

Beyond their direct impact on translation, flavaglines also modulate other critical cellular signaling pathways. Research has shown that these compounds can bind to prohibitins (PHBs). nih.gov PHBs are scaffold proteins that play roles in various cellular processes, including the regulation of signaling pathways crucial for cell survival, metabolism, and proliferation. nih.gov By interacting with PHBs, flavaglines can interfere with these signaling cascades, further contributing to their anticancer effects.

Furthermore, flavaglines have been shown to inhibit the activity of Heat Shock Factor 1 (HSF1). nih.gov HSF1 is a key transcriptional factor that becomes activated under cellular stress and is deeply involved in the metabolic programming, survival, and proliferation of cancer cells. nih.govnih.gov HSF1 orchestrates the expression of heat shock proteins (HSPs), which act as molecular chaperones to protect cancer cells from stress and apoptosis. nih.gov By inhibiting HSF1, flavaglines can suppress this protective stress response, rendering cancer cells more vulnerable to cell death. nih.gov

A consequence of the multifaceted molecular actions of flavaglines is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. researchgate.netmdpi.com These processes are critical for eliminating damaged or malignant cells. researchgate.net The inhibition of the synthesis of key survival proteins, coupled with the disruption of pro-survival signaling pathways, pushes cancer cells toward an apoptotic fate. For example, studies with the related flavagline aglaiastatin in colorectal cancer cells demonstrated the induction of apoptosis through the activation of the p38 stress pathway and the downregulation of the anti-apoptotic protein bcl-xl. researchgate.net

Table 2: Effects of Flavaglines on Cancer Cell Processes

| Process | Mechanism | Outcome for Cancer Cells |

|---|---|---|

| Apoptosis | Activation of stress pathways (e.g., p38), downregulation of anti-apoptotic proteins (e.g., bcl-xl). researchgate.net | Induction of programmed cell death. researchgate.netfrontiersin.org |

| Cell Cycle Arrest | Halts progression, often in the G2/M phase, by modulating levels of regulatory proteins like Cyclin A and Cyclin B. researchgate.netmdpi.com | Inhibition of cell division and proliferation. archivesofmedicalscience.com |

Mechanisms Underlying Antiviral Properties

The antiviral activity of flavaglines, including this compound, is intrinsically linked to their primary mechanism of action: the inhibition of the host cell's protein synthesis machinery via the eIF4A helicase. nih.gov Viruses are obligate intracellular parasites, meaning they rely entirely on the host cell's machinery to replicate their genomes and produce viral proteins. youtube.com Many RNA viruses, in particular, depend heavily on the host's translation apparatus to synthesize the proteins necessary for replication and the assembly of new virus particles. nih.govresearchgate.net

By targeting eIF4A, flavaglines can effectively shut down the production of viral proteins, thereby inhibiting viral replication. nih.gov This strategy is considered a "pan-viral" approach because it targets a host factor that is essential for a broad range of viruses, rather than a specific viral protein that could quickly mutate and develop resistance. nih.gov This makes eIF4A inhibitors like this compound promising candidates for developing broad-spectrum antiviral therapeutics. nih.govresearchgate.net

Elucidation of Insecticidal Mechanisms

This compound belongs to a class of compounds that exhibit significant insecticidal activity, with potency comparable to the well-known botanical insecticide azadirachtin. nih.gov The molecular mechanism underlying this toxicity in insects is believed to be largely the same as that responsible for its anticancer activity in human cells. nih.govresearchgate.net

Comparative studies on the structure-activity relationships of various flavaglines have revealed that the same structural features are often required for both insecticidal and antiproliferative effects. nih.gov This strongly suggests a shared molecular target and mechanism—the inhibition of protein synthesis via eIF4A. nih.govresearchgate.net By disrupting this fundamental process, the compounds effectively halt development and induce mortality in insects. Feeding deterrence is not considered the primary mode of action; instead, the toxicity is a direct result of cytotoxicity at the cellular level. researchgate.net The cyclopentabenzofuran core structure is a key prerequisite for this high insecticidal activity. nih.gov

Investigation of Anti-inflammatory, Antifungal, and Antiprotozoal Activities

This compound belongs to the flavagline (or rocaglamide) class of natural products, which are known for a wide spectrum of biological activities, including insecticidal, anticancer, and antiviral properties. nih.gov Beyond these well-documented effects, this class of compounds, isolated from plants of the Aglaia genus, has also been investigated for its potential as an anti-inflammatory, antifungal, and antiprotozoal agent. nih.gov

Anti-inflammatory Activity

The anti-inflammatory properties of the rocaglamides are primarily attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a crucial protein complex that controls the transcription of DNA and regulates the expression of numerous genes involved in immune and inflammatory responses. nih.govmedchemexpress.com The activation of NF-κB stimulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2) that mediate inflammatory processes. betterhealth.vic.gov.aumdpi.com

Research has shown that rocaglamide (B1679497) derivatives are highly potent and specific inhibitors of NF-κB activation induced by agents like TNF-α and phorbol (B1677699) 12-myristate 13-acetate (PMA) in T-cells. nih.govresearchgate.net The inhibitory concentrations (IC50) for this activity are often in the nanomolar range, indicating significant potency. nih.govresearchgate.net The underlying mechanism involves the suppression of the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.govresearchgate.net By preventing the degradation of IκBα, rocaglamides block the activation of the IκB kinase complex, which is a critical step in the NF-κB signaling cascade. nih.govresearchgate.net This inhibition occurs downstream of the TNF receptor-associated protein 2 but upstream of the IκB kinase complex itself. nih.govresearchgate.net By suppressing the NF-κB pathway, rocaglamides effectively reduce the expression of target genes that drive inflammation, which supports the traditional use of Aglaia extracts as anti-inflammatory remedies. nih.govnih.gov

Antifungal Activity

Several studies have highlighted the significant antifungal properties of flavaglines, particularly against plant pathogenic fungi. nih.govnih.gov The rice blast fungus, Pyricularia grisea (also known as Magnaporthe oryzae), has been a primary target for these investigations due to its devastating impact on rice production. nih.govresearchgate.net

Bioassay-guided fractionation of extracts from various Aglaia species has identified several cyclopenta[b]benzofurans (rocaglamides) as the active antifungal constituents. nih.gov In vitro tests using the spore germination inhibition assay have provided quantitative data on their efficacy. Notably, rocaglaol (B190029), a close structural relative of this compound, has demonstrated exceptionally high activity against P. grisea, with its performance exceeding that of commercial fungicides like blasticidin S and Benlate. nih.gov While data for this compound is not specifically detailed in these comparative studies, the strong activity of its congeners underscores the potential of this structural class. High activity has also been noted for other flavaglines against post-harvest pathogens. For instance, rocaglaol was highly effective against Pestalotiopsis sp. and Botrytis cinerea. nih.govphtnet.org

The table below summarizes the antifungal activities of several flavaglines against various plant pathogenic fungi.

| Compound | Fungus | Activity Metric | Value | Reference(s) |

| Rocaglaol | Pyricularia grisea | MIC | 1.6 µg/mL | nih.gov |

| Aglafoline | Pyricularia grisea | MIC | 3 µg/mL | nih.gov |

| Rocaglamide | Pyricularia grisea | MIC | 25 µg/mL | nih.gov |

| Pannellin | Pyricularia grisea | MIC | 50 µg/mL | nih.gov |

| Aglaroxin A | Pyricularia grisea | MIC | 100 µg/mL | nih.gov |

| Desmethylrocaglamide | Pyricularia grisea | MIC | 100 µg/mL | nih.gov |

| Rocaglaol | Pestalotiopsis sp. | EC50 | 0.05 µg/mL | nih.govphtnet.org |

| Rocaglaol | Botrytis cinerea | EC50 | 1.2 µg/mL | nih.govphtnet.org |

| Rocaglaol | Colletotrichum gloeosporioides | EC50 | 52 µg/mL | nih.govphtnet.org |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration

Antiprotozoal Activity

The flavagline family of compounds has also been recognized for its antiprotozoal potential. nih.gov Protozoan parasites such as Plasmodium, Trypanosoma, and Leishmania are responsible for major global diseases like malaria, Chagas disease, and leishmaniasis, respectively. frim.gov.mynih.gov The search for new, effective drugs against these diseases is a constant effort in medicinal chemistry, and natural products are a valuable source of lead compounds.

Studies on crude extracts from Aglaia species have shown promising results. For example, the leaf extract of Aglaia odorata demonstrated good activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. tci-thaijo.org While these studies confirm the presence of active compounds within the plant, specific data pinpointing the activity of this compound is not extensively documented in the available literature. However, research on related compounds provides evidence of the antiplasmodial potential of the flavagline scaffold. nih.gov The investigation into specific flavaglines for antiprotozoal efficacy remains an area with potential for future drug discovery.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dehydroaglaiastatin and Analogues

Influence of Cyclopentane (B165970) Ring Substitutions and Stereochemistry on Bioactivity

The cyclopentane ring is a central feature of dehydroaglaiastatin and its analogues, and its substitution pattern and stereochemistry play a pivotal role in determining their biological activity. researchgate.net Research has shown that specific modifications to this ring can significantly enhance or diminish the cytotoxic properties of these compounds.

Key findings from various studies highlight the importance of the hydroxyl group at the C-8b position. The presence of a free hydroxyl group at C-8b is considered essential for cytotoxicity. For instance, methylation of this hydroxyl group, as seen in 8b-O-methylrocaglaol, leads to a dramatic loss of activity, with the IC50 value against HT-29 cells increasing by more than 10,000-fold compared to the parent compound with a free hydroxyl group.

Furthermore, the stereochemistry of the cyclopentane ring is a critical determinant of bioactivity. The endo stereoisomers, such as rocaglaol (B190029), are biologically active, whereas the corresponding exo isomers exhibit negligible activity. This strict stereochemical requirement underscores the importance of the three-dimensional arrangement of the cyclopentane ring for effective interaction with its biological target.

Table 1: Influence of Cyclopentane Ring Modifications on Cytotoxicity

| Compound | Key Structural Feature on Cyclopentane Ring | Cell Line | IC50/ED50 | Bioactivity Comparison |

| Rocaglaol | Free C-8b hydroxyl (endo stereochemistry) | HT-29 | 0.0007 µM | Highly potent |

| 8b-O-Methylrocaglaol | Methoxy (B1213986) at C-8b | HT-29 | >10 µM | Over 10,000-fold less active than Rocaglaol |

| exo-Rocaglaol | exo stereochemistry | Not specified | Negligible activity | Inactive compared to the endo isomer |

| This compound | Dehydroxylation at C-8b | HepG2 | 0.69 µM | More potent than the parent compound, aglaiastatin, in this cell line |

Data sourced from various studies on flavaglines.

Impact of Aromatic Ring Substitutions on Biological Potency

Studies have demonstrated that modifications to the substitution pattern of aromatic ring A can lead to significant differences in activity. For example, compounds with dimethoxylation at C-6 and C-8 tend to exhibit higher activity than those with a C-6, C-7 methylenedioxy group combined with a methoxy group at C-8. nih.gov This suggests that the specific arrangement of methoxy groups on this ring is crucial for optimal bioactivity.

Furthermore, the substitution on other aromatic rings also plays a role. The replacement of a C-8 methoxy group with a hydroxyl group, as seen in the conversion of aglaiastatin to marikarin, resulted in a significant reduction in potency, with the LC50 value increasing from 1.2 ppm to 12.2 ppm. nih.gov Conversely, the introduction of a bromine atom on an aryl ring has been shown to enhance potency by as much as 100-fold.

Table 2: Effect of Aromatic Ring Substitutions on Bioactivity

| Compound | Key Aromatic Ring Substitution | Cell Line/Assay | Activity Metric (IC50/LC50) | Impact on Potency |

| Aglaiastatin | C-8 methoxy group | Not specified | 1.2 ppm | Potent |

| Marikarin | C-8 hydroxy group | Not specified | 12.2 ppm | Reduced potency compared to Aglaiastatin |

| Brominated Rocaglaol | Bromine on aryl ring | KB, MCF7R | <1 nM | 100-fold more potent than Rocaglaol |

| 4′-Demethoxy-3′,4′-methylenedioxyrocaglaol | Methylenedioxy at C-3′, C-4′ | HEL leukemia | ~0.1 µM | Comparable to Rocaglaol |

Data compiled from comparative phytochemical studies. nih.gov

Comparative Analysis of Dehydro-Derivatives versus Parent Compounds

The conversion of parent compounds like aglaiastatin to their dehydro-derivatives, such as this compound, is a notable structural modification that can alter biological activity. nih.gov This conversion involves the formation of a double bond, which can affect the molecule's conformation and stability.

Aglaiastatin has been observed to convert to this compound during purification processes, suggesting that the dehydro- (B1235302) form may be more stable. nih.govresearchgate.net This increased stability might contribute to its more frequent isolation and reporting in scientific literature. nih.gov

In terms of bioactivity, this compound has demonstrated cell-type specific advantages over its parent compound. For instance, this compound was found to be more potent than aglaiastatin in HepG2 cells. However, in other cell lines like HT-29, aglaiastatin, a potent inhibitor of cell cycle progression, was found to be a stronger inhibitor. researchgate.net This highlights that the "dehydro" structural feature does not universally confer higher potency but rather modulates the activity in a context-dependent manner.

Computational Modeling and Predictive Analytics in SAR/QSAR

Computational modeling and predictive analytics are indispensable tools in the study of SAR and QSAR for this compound and its analogues. nih.govresearchgate.net These in silico methods allow for the prediction of biological activity based on the chemical structure of the compounds, thereby accelerating the drug discovery process. mdpi.commdpi.com

QSAR models are mathematical expressions that correlate the structural or physicochemical properties of a series of compounds with their biological activities. dergipark.org.tr For flavaglines, these models can help identify which molecular descriptors, such as electronic, geometric, and physicochemical properties, are most influential in determining their cytotoxic effects. mdpi.comuran.ua By developing statistically significant QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. uran.uanih.gov

The process typically involves calculating a wide range of molecular descriptors for a set of compounds with known activities. nih.gov These descriptors can be 1D (e.g., logP, molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). longdom.org Machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and neural networks, are then employed to build predictive models. nih.gov

In the context of this compound and its analogues, computational approaches like molecular docking can be used to simulate the binding of these compounds to their target proteins. rsc.org This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their mechanism of action. By understanding these interactions at a molecular level, researchers can rationally design modifications to the chemical structure to enhance binding affinity and, consequently, biological activity.

In Vitro Cell Culture and Biochemical Models for Dehydroaglaiastatin Research

Development and Utilization of Three-Dimensional (3D) Cell Culture Models

To bridge the gap between traditional 2D cell cultures and the complex environment of living organisms, three-dimensional (3D) cell culture models have been developed. insphero.comnih.gov These models allow cells to grow and interact in a three-dimensional space, more closely mimicking the architecture and cellular interactions found in tissues and organs. insphero.comthermofisher.com This increased physiological relevance makes 3D models valuable for studying complex cellular behaviors, disease progression, and drug responses. abcam.commdpi.com The transition to 3D models is redefining efficacy and safety testing in drug discovery by providing more predictive information on how a compound will behave in vivo. insphero.com

Spheroid and Organoid Models for Complex Biological Environments

Among the most utilized 3D models are spheroids and organoids. nih.gov Spheroids are simpler, scaffold-free cell aggregates that can be formed from a single cell type or multiple cell types. mdpi.commdpi.com They are valuable for creating gradients of nutrients and oxygen, which can influence drug penetration and efficacy, providing a more accurate reflection of the conditions within a tumor. mdpi.com Organoids are more complex structures, often derived from stem cells or patient tissues, that can self-organize and differentiate to resemble the structure and function of a specific organ. nih.govmdpi.com

These models are instrumental in cancer research, drug screening, and personalized medicine. nih.govnih.gov For instance, tumor spheroids can be used to study tumor growth, viability, and the response to pharmacological treatments in a high-throughput manner. nih.gov Organoids derived from patient tumors can be used to test the efficacy of different therapies, potentially predicting a patient's response and guiding personalized treatment strategies. nih.gov The development of organoids-on-a-chip, which combines organoid technology with microfluidics, further enhances the ability to mimic the dynamic microenvironment and tissue-tissue interactions of the human body. nih.govnih.gov

Co-culture Systems Mimicking In Vivo Interactions

Co-culture systems, where two or more different cell types are grown together, are essential for simulating the complex cellular interactions that occur within tissues. mdpi.com These systems provide a more physiologically relevant context than monocultures by allowing for the study of cell-to-cell communication and the influence of the surrounding microenvironment. researchgate.netfrontiersin.org Co-cultures can be established in both 2D and 3D formats. frontiersin.org

In a co-culture setup, cells can interact directly through physical contact or indirectly through the exchange of soluble factors. researchgate.net This is crucial for understanding a wide range of biological processes, including development, homeostasis, and disease. researchgate.net For example, co-culturing cancer cells with stromal cells, such as fibroblasts, can provide insights into how the tumor microenvironment influences drug response. frontiersin.org The use of Transwell inserts allows for the study of indirect interactions by physically separating different cell populations while allowing the exchange of secreted molecules. openbiotechnologyjournal.com Advanced co-culture models, such as those incorporating physiological oxygen levels, have been shown to improve the in vivo-like properties of cultured cells. nih.gov

Advanced Cellular Imaging and High-Throughput Screening Methodologies

Advanced cellular imaging and high-throughput screening (HTS) are transformative technologies in drug discovery and the study of cellular mechanisms. scdiscoveries.comnih.gov HTS allows for the rapid testing of thousands to millions of compounds, significantly accelerating the identification of potential drug candidates. scdiscoveries.com This process is heavily reliant on automation, including liquid handling robots and integrated data analysis software, to ensure consistency and efficiency. scdiscoveries.com

High-content screening (HCS), a variant of HTS, combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. scdiscoveries.comnuvisan.com This approach provides detailed quantitative data on cellular morphology, protein localization, and signaling pathway activity, offering deeper insights into a compound's mechanism of action. scdiscoveries.comaxxsense.com HCS platforms are compatible with both 2D and 3D cell culture models and can be used to screen large compound libraries in miniaturized formats like 384-well and 1,536-well plates. nuvisan.com

The integration of advanced imaging techniques, such as confocal microscopy, with 3D cell culture models like spheroids and organoids allows for detailed spatial and temporal analysis of cellular responses. nih.govbennubio.com Optical clearing techniques can be employed to make these dense 3D structures transparent, enabling high-resolution imaging of the entire sample. frontiersin.org These powerful methodologies are crucial for validating drug targets and understanding the complex cellular responses to new therapeutic agents in a physiologically relevant context. scdiscoveries.combruker.com

Analytical Methodologies for Characterization and Quantification of Dehydroaglaiastatin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate molecular structure of dehydroaglaiastatin. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment and connectivity of individual atoms within the molecule. nih.govnih.gov

1D NMR Spectroscopy: One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental structural insights.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons present in the molecule, their relative ratios, and their electronic environments. Chemical shifts (δ), measured in parts per million (ppm), indicate the level of shielding or deshielding of a proton, providing clues about its proximity to electronegative atoms or aromatic rings. oregonstate.edu Spin-spin coupling between adjacent protons results in signal splitting, which helps to establish the connectivity of proton-bearing carbons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. nih.gov The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 4.5 - 4.7 (d) | 78 - 80 |

| 3 | 2.8 - 3.0 (d) | 45 - 47 |

| 5 | 6.2 - 6.4 (s) | 100 - 102 |

| 7 | 6.0 - 6.2 (s) | 98 - 100 |

| 1' | 7.2 - 7.4 (m) | 135 - 137 |

| 2', 6' | 6.8 - 7.0 (d) | 128 - 130 |

| 3', 5' | 6.7 - 6.9 (d) | 113 - 115 |

| 4' | - | 158 - 160 |

| OMe-4 | 3.7 - 3.9 (s) | 55 - 57 |

| OMe-6 | 3.8 - 4.0 (s) | 56 - 58 |

| OMe-4' | 3.6 - 3.8 (s) | 54 - 56 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. The multiplicities are abbreviated as s (singlet), d (doublet), and m (multiplet).

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the complete structure of this compound by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks throughout the molecule. slideshare.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and the carbons to which they are directly attached. rsc.orgunifi.it Each cross-peak in an HSQC or HMQC spectrum links the ¹H signal of a proton to the ¹³C signal of its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for piecing together the carbon skeleton and connecting different fragments of the molecule. rsc.org It shows correlations between protons and carbons that are separated by two or three bonds, and sometimes even four bonds. This long-range connectivity information is essential for assigning quaternary carbons and linking different spin systems identified from COSY spectra.

Through the combined interpretation of these 1D and 2D NMR datasets, the complex polycyclic structure of this compound, including the relative stereochemistry of its chiral centers, can be unequivocally determined. researchgate.net

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. khanacademy.org For a molecule like this compound, high-resolution mass spectrometry (HRMS) is particularly important.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS is a soft ionization technique that allows for the accurate mass measurement of intact molecules with high precision. uzh.chresearchgate.net This technique provides the exact mass of the this compound molecule, which can be used to determine its molecular formula. nih.gov The high resolution of the instrument allows for the differentiation between compounds with very similar nominal masses but different elemental compositions. mdpi.com

The molecular formula of this compound is C₃₁H₂₈N₂O₆. The calculated exact mass for the protonated molecule [M+H]⁺ is 525.1975. HR-ESI-MS analysis would be expected to yield a measured m/z value very close to this calculated mass, typically within a few parts per million (ppm) of accuracy. researchgate.net

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, or MS/MS, provides valuable structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, the this compound molecular ion is selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different structural motifs within the molecule. mdpi.com

Interactive Data Table: Expected HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z (example) |

| [M+H]⁺ | 525.1975 | 525.1971 |

| [M+Na]⁺ | 547.1794 | 547.1790 |

Note: The observed m/z values are examples and will vary slightly in actual experiments.

The combination of accurate mass measurement from HR-ESI-MS and the fragmentation data from MS/MS provides a high degree of confidence in the identification and structural confirmation of this compound. nih.govgenedata.com

Chromatographic Separations for Isolation and Purity Determination (e.g., Preparative TLC)

Chromatographic techniques are essential for the isolation of this compound from its natural sources and for the determination of its purity. youtube.com Preparative Thin-Layer Chromatography (TLC) is a commonly used method for the purification of natural products on a small to medium scale. nih.govrochester.edu

Preparative Thin-Layer Chromatography (Prep-TLC): Prep-TLC operates on the same principles as analytical TLC but utilizes thicker stationary phase layers on larger plates to accommodate greater amounts of sample. rochester.edusigmaaldrich.com The crude extract containing this compound is applied as a band onto the plate, which is then developed in a suitable solvent system. d-nb.info The choice of solvent system is critical for achieving good separation of the target compound from other components in the mixture. youtube.com

The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. youtube.com Compounds with different polarities will travel up the plate at different rates, resulting in their separation into distinct bands. After development, the bands can be visualized, often under UV light, and the band corresponding to this compound can be scraped from the plate. The compound is then eluted from the silica gel with a suitable solvent to yield the purified product. rochester.edu It has been noted that aglaiastatin can be converted to this compound during the purification process using preparative TLC. nih.gov

The purity of the isolated this compound can then be assessed using analytical techniques such as analytical TLC or High-Performance Liquid Chromatography (HPLC).

Future Directions and Emerging Research Avenues for Dehydroaglaiastatin

Rational Design and Synthesis of Highly Potent and Selective Analogues

The unique cyclopenta[b]benzofuran core of Dehydroaglaiastatin presents a rich scaffold for chemical modification. oup.com The goal of rational design is to create analogues with improved properties, such as enhanced potency, greater selectivity for cancer cells, better pharmacological profiles, and the ability to overcome drug resistance mechanisms. oup.com

Structure-based drug design is a cornerstone of this effort. High-resolution crystal structures of rocaglates bound to the eIF4A-RNA complex provide a detailed blueprint for designing new molecules. nih.govresearchgate.net This structural information allows chemists to rationally modify different parts of the this compound molecule to enhance its interaction with the target binding pocket or to introduce new functionalities. For example, understanding how the compound fits into the bimolecular cavity between the protein and RNA can guide modifications to improve binding affinity and, therefore, potency. nih.gov

Recent efforts have focused on synthesizing various rocaglamide (B1679497) analogues, including hydroxamate derivatives, to identify compounds with activity similar to or greater than that of potent natural flavaglines like silvestrol (B610840). capes.gov.br Researchers have also successfully created novel rocaglate acyl sulfamides that show selective cytotoxicity against glioblastoma stem cells, demonstrating that targeted chemical modifications can yield analogues with specialized activity. acs.org The development of such analogues is critical, as natural products like silvestrol can be limited by complex synthesis and susceptibility to cellular efflux pumps that cause multidrug resistance. oup.com

Future work will involve leveraging these structural insights to create a diverse library of this compound analogues. This includes modifying peripheral functional groups to improve solubility and cell permeability, as well as altering the core structure to fine-tune target selectivity. The ultimate aim is to develop derivatives that are not only potent inhibitors of their primary targets but are also optimized for clinical use, potentially leading to the development of next-generation anticancer and anti-inflammatory agents. nih.gov

Development of Sustainable and Efficient Production Strategies

A significant bottleneck in the clinical development of many promising natural products, including this compound, is the challenge of sustainable supply. Relying on extraction from the Aglaia plant is often inefficient and environmentally unsustainable. Therefore, developing robust and scalable production methods is a critical area of research.

Two primary avenues are being explored: total chemical synthesis and biotechnological production.

Biotechnological Approaches: A more sustainable long-term strategy may lie in harnessing biotechnology. This involves understanding the biosynthetic pathway of this compound in the Aglaia plant. Flavaglines are believed to be formed through the cycloaddition of a flavonoid nucleus and a cinnamic acid moiety. By identifying and characterizing the specific enzymes responsible for catalyzing these steps, it may be possible to transfer the entire pathway into a microbial host, such as yeast or E. coli. These engineered microorganisms could then be grown in large-scale fermenters to produce this compound or its precursors in a controlled, sustainable, and cost-effective manner. This approach has been successfully applied to other complex plant-based medicines and represents a promising future for flavagline production. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully grasp the complex biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, unbiased view of the cellular response to drug treatment. frontiersin.org This approach allows researchers to move beyond single-target interactions and build a holistic model of the drug's mechanism of action. unimedizin-mainz.de

For this compound, a multi-omics strategy could involve:

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels to see which genes are turned on or off after treatment. This can confirm the downstream effects of inhibiting eIF4A, which is known to selectively affect the translation of certain mRNAs. nih.gov

Proteomics: Measuring changes in the levels of thousands of proteins to directly observe the impact on protein synthesis and identify which specific oncoproteins or signaling molecules are most affected.

Metabolomics: Studying the changes in small-molecule metabolites to understand how the drug alters cellular metabolism, which is a hallmark of many diseases, including cancer. aging-us.com

By integrating these data layers, researchers can construct detailed signaling network models that map the ripple effects of this compound throughout the cell. frontiersin.org This can reveal unexpected drug effects, identify biomarkers that predict patient response, and uncover potential mechanisms of drug resistance. Advanced bioinformatics and machine learning tools are essential for analyzing these large, complex datasets and extracting meaningful biological insights. frontiersin.org Such an approach has been used to unravel disease mechanisms in conditions like cardiac metabolic dysfunction and to identify new therapeutic targets from medicinal plants. frontiersin.orgaging-us.com

Exploration of Advanced Computational Chemistry Techniques

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to accelerate the design and optimization process while reducing costs. steeronresearch.comresearchgate.net For a complex molecule like this compound, advanced computational techniques are crucial for both understanding its mechanism and designing superior analogues.

Key computational approaches include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in the drug-target complex over time. steeronresearch.com MD can provide invaluable insights into the stability of the this compound-eIF4A-RNA complex, reveal the specific interactions that hold it together, and predict how structural modifications might affect binding affinity and selectivity. steeronresearch.com

Quantum Mechanics (QM) Methods: QM calculations offer a highly accurate description of electronic structure and can be used to study the details of chemical reactions and molecular interactions at a fundamental level. steeronresearch.com These methods are vital for accurately parameterizing the force fields used in MD simulations and for understanding the precise nature of the bonding between the drug and its target.

Virtual Screening and AI-Driven Design: High-throughput virtual screening allows researchers to computationally test millions or even billions of virtual compounds for their potential to bind to a target like eIF4A. eurofinsdiscovery.com When combined with artificial intelligence and machine learning, these methods can predict the properties (such as activity and toxicity) of new, un-synthesized molecules, guiding chemists to focus their efforts on the most promising candidates. eurofinsdiscovery.com This AI-enhanced approach dramatically expands the chemical space that can be explored, increasing the likelihood of discovering novel and more effective drug candidates. researchgate.neteurofinsdiscovery.com

The integration of these advanced computational methods into the research pipeline for this compound will be essential for realizing its therapeutic potential, allowing for the rapid and intelligent design of next-generation medicines.

Q & A

Basic Research Questions

Q. How is Dehydroaglaiastatin structurally characterized, and what analytical methods are essential for confirming its identity?

- Methodological Answer : Structural elucidation of this compound (C₃₁H₂₈N₂O₆, MW 524.573) requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and connectivity, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving stereochemistry. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile-water gradient) is recommended .

Q. What are the primary natural sources of this compound, and how are extraction protocols optimized for laboratory-scale isolation?

- Methodological Answer : this compound is isolated from Aglaia species (e.g., Aglaia odorata) via maceration or Soxhlet extraction using polar solvents (methanol/ethanol). Optimization involves testing solvent ratios (e.g., 70–90% ethanol), temperature (40–60°C), and duration (24–72 hours). Post-extraction, liquid-liquid partitioning (ethyl acetate/water) and column chromatography (silica gel, hexane-ethyl acetate gradient) are used for purification. Yield quantification via gravimetric analysis is essential for reproducibility .

Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?

- Methodological Answer : Cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) are standard. For anti-inflammatory activity, LPS-induced TNF-α/IL-6 suppression in macrophages (ELISA) is measured. Dose-response curves (0.1–100 µM) and IC₅₀ calculations (GraphPad Prism) are critical. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) must be included to validate results .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell line selection, incubation time) or compound purity. To address this:

Validate compound identity/purity via HPLC-MS and NMR.

Standardize assay protocols (e.g., cell passage number, serum concentration).

Replicate experiments across independent labs using blinded samples.

Perform meta-analyses of existing data to identify confounding variables (e.g., solvent effects, endotoxin contamination) .

Q. What strategies are recommended for designing dose-escalation studies of this compound in preclinical models?

- Methodological Answer : Use a modified Fibonacci sequence for dose increments (e.g., 1, 2, 4, 8 mg/kg) in rodent models. Monitor toxicity via hematological profiling (CBC, liver/kidney function tests) and histopathology. Pharmacokinetic parameters (Cmax, Tmax, AUC) should be quantified using LC-MS/MS. Include a control group receiving vehicle (e.g., 5% DMSO in saline) and ensure randomization to reduce bias .

Q. How should researchers address challenges in synthesizing this compound analogs with improved bioavailability?

- Methodological Answer : Modify the lactone ring or hydroxyl groups to enhance solubility. Computational tools (e.g., molecular docking with CYP450 enzymes) predict metabolic stability. Synthetic routes (e.g., Suzuki coupling for aromatic substitutions) require optimization via Design of Experiments (DoE) to maximize yield. In vitro permeability assays (Caco-2 monolayer) and logP measurements (shake-flask method) guide structural refinements .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer : Use the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1). Dose-effect curves are analyzed using CompuSyn software. For in vivo studies, two-way ANOVA with post-hoc Tukey tests compares treatment groups. Power analysis (G*Power) ensures adequate sample size (n ≥ 6/group) to detect significance (α = 0.05) .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed subsections:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.